molecular formula C13H11ClN2O6S B4079829 N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide

N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide

Cat. No.: B4079829
M. Wt: 358.75 g/mol
InChI Key: FYXDGJBGGPRQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxy group, a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via chlorination of the intermediate product using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation of the chlorinated intermediate, often using reagents like sodium hydroxide or hydrogen peroxide.

    Methoxylation: The methoxy group is introduced by methylation of the hydroxylated intermediate using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a starting material for the synthesis of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity, leading to changes in cellular signaling and function.

    Generation of Reactive Species: Inducing the production of reactive oxygen species (ROS) or other reactive intermediates that can cause cellular damage or modulate signaling pathways.

Comparison with Similar Compounds

N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-hydroxyphenyl)acetamide: Similar structure but lacks the methoxy and nitro groups, resulting in different chemical properties and biological activities.

    4-methoxy-3-nitrobenzenesulfonamide: Similar structure but lacks the chloro and hydroxy groups, leading to different reactivity and applications.

    N-(3-chloro-4-hydroxyphenyl)-4-methoxybenzenesulfonamide:

Properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O6S/c1-22-13-5-3-9(7-11(13)16(18)19)23(20,21)15-8-2-4-12(17)10(14)6-8/h2-7,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXDGJBGGPRQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 3
N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 4
N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide
Reactant of Route 6
N-(3-chloro-4-hydroxyphenyl)-4-methoxy-3-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.